{1-[(Benzylamino)methyl]cyclopropyl}methanol chemical structure and properties
{1-[(Benzylamino)methyl]cyclopropyl}methanol chemical structure and properties
An In-depth Technical Guide to {1-[(Benzylamino)methyl]cyclopropyl}methanol: Structure, Properties, Synthesis, and Pharmaceutical Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles. The compound {1-[(Benzylamino)methyl]cyclopropyl}methanol emerges as a molecule of significant interest, embodying a confluence of desirable structural motifs. It features a cyclopropane ring, a moiety renowned for its ability to confer conformational rigidity and enhance metabolic stability in drug candidates.[1][2] This three-membered carbocycle acts as a "bioisostere" for other groups, subtly modulating a compound's lipophilicity and binding orientation without adding significant molecular weight.
This core is further functionalized with a primary alcohol and a benzylamino group, creating a 1,3-aminoalcohol. Such functionalities are pivotal interaction points in numerous pharmacophores, capable of forming critical hydrogen bonds with biological targets.[3] The presence of the benzyl group also offers a vector for aromatic interactions, such as pi-stacking, which can be crucial for ligand-receptor binding affinity.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of {1-[(Benzylamino)methyl]cyclopropyl}methanol. We will delve into its fundamental chemical properties, propose a robust synthetic pathway with detailed mechanistic rationale, anticipate its spectroscopic signature, and explore its potential as a valuable building block in the synthesis of novel therapeutics.
Chemical Structure and Physicochemical Properties
The structure of {1-[(Benzylamino)methyl]cyclopropyl}methanol is characterized by a central, geminally disubstituted cyclopropane ring. One substituent is a hydroxymethyl group (-CH₂OH), and the other is a (benzylamino)methyl group (-CH₂NHCH₂Ph). This arrangement creates a unique spatial orientation of functional groups that can be exploited in rational drug design.
Below is a summary of its key structural identifiers and predicted physicochemical properties, derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[4] |
| Molecular Weight | 191.27 g/mol | PubChem[4] |
| IUPAC Name | {1-[(Benzylamino)methyl]cyclopropyl}methanol | PubChem[4] |
| SMILES | C1CC1(CNCC2=CC=CC=C2)CO | PubChem[4] |
| InChI | InChI=1S/C12H17NO/c14-10-12(6-7-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | PubChem[4] |
| InChIKey | WEEUEQDFUUGTBY-UHFFFAOYSA-N | PubChem[4] |
| Predicted XlogP | 1.2 | PubChem[4] |
| Predicted CCS [M+H]⁺ | 140.0 Ų | PubChem[4] |
The predicted XlogP value of 1.2 suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with the ability to cross cell membranes.
Proposed Synthesis and Mechanistic Rationale
Experimental Protocol: A Proposed Synthetic Route
Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to [1-(Hydroxymethyl)cyclopropyl]methanol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its use ensures a complete conversion of the starting diester to the corresponding diol.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert argon atmosphere, add a suspension of LiAlH₄ (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by sequential, slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by distillation or chromatography.
-
Step 2: Monoprotection of the Diol
-
Rationale: To selectively functionalize one of the two primary alcohols, a monoprotection step is necessary. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), is ideal as it will preferentially react with one hydroxyl group due to steric hindrance, leaving the other available for oxidation.
-
Procedure:
-
Dissolve the diol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-TBDMS protected alcohol. Purify by flash chromatography.
-
Step 3: Oxidation to the Aldehyde
-
Rationale: The remaining free primary alcohol must be oxidized to an aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is chosen to prevent over-oxidation to the carboxylic acid.
-
Procedure:
-
Dissolve the protected alcohol (1.0 equivalent) in anhydrous DCM.
-
Add DMP (1.2 equivalents) portion-wise at room temperature.
-
Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of Na₂S₂O₃.
-
Extract with DCM, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
-
Step 4: Reductive Amination with Benzylamine
-
Rationale: This key step forms the desired C-N bond. Reductive amination involves the formation of an intermediate imine (or iminium ion) from the aldehyde and benzylamine, which is then immediately reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could cleave the silyl protecting group.[5]
-
Procedure:
-
Dissolve the crude aldehyde (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE).
-
Add NaBH(OAc)₃ (1.5 equivalents) portion-wise.
-
Stir at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting protected amino alcohol by flash chromatography.
-
Step 5: Deprotection of the TBDMS Ether
-
Rationale: The final step is the removal of the TBDMS protecting group to reveal the primary alcohol. Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for this transformation, as it selectively cleaves silicon-oxygen bonds.
-
Procedure:
-
Dissolve the purified, protected amino alcohol (1.0 equivalent) in THF.
-
Add a 1M solution of TBAF in THF (1.2 equivalents).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify by flash chromatography to yield the final product, {1-[(Benzylamino)methyl]cyclopropyl}methanol.
-
Synthesis Workflow Diagram
Caption: Proposed five-step synthesis of the target compound.
Anticipated Spectroscopic Characterization
While experimental data is not published, the structure of {1-[(Benzylamino)methyl]cyclopropyl}methanol allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.
-
¹H NMR: The spectrum would be complex but interpretable. Key expected signals include:
-
A singlet for the two benzylic protons (-CH₂-Ph) around 3.8 ppm.
-
A multiplet in the aromatic region (7.2-7.4 ppm) integrating to 5 protons.
-
Two distinct signals for the diastereotopic protons of the -CH₂-N and -CH₂-O groups.
-
Complex multiplets for the four cyclopropyl protons (-CH₂CH₂-) in the upfield region (0.4-0.8 ppm), appearing as two distinct AA'BB' systems.
-
Broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The spectrum should show 10 distinct carbon signals (due to symmetry in the phenyl ring). Expected signals include:
-
Three signals for the phenyl ring (~127-139 ppm).
-
Signals for the benzylic carbon and the two carbons attached to the heteroatoms (-CH₂-N, -CH₂-O) in the 50-70 ppm range.
-
A quaternary carbon signal for the C1 of the cyclopropane ring.
-
A signal for the two equivalent methylene carbons of the cyclopropane ring in the upfield region (~10-20 ppm).
-
-
Mass Spectrometry (ESI-MS): An accurate mass measurement would confirm the elemental composition. The most prominent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 192.1383.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:
-
A broad absorption band in the 3300-3400 cm⁻¹ region corresponding to the O-H and N-H stretching vibrations.
-
Multiple sharp peaks between 2850-3000 cm⁻¹ for aliphatic C-H stretching.
-
A peak around 3030 cm⁻¹ for aromatic C-H stretching.
-
Bands around 1450-1600 cm⁻¹ for the aromatic C=C stretching.
-
Applications in Medicinal Chemistry and Drug Development
The true value of {1-[(Benzylamino)methyl]cyclopropyl}methanol lies in its potential as a scaffold or intermediate in drug discovery. The strategic incorporation of a cyclopropane ring is a validated approach in medicinal chemistry to improve a drug's metabolic profile and fine-tune its conformation.[1][2]
Conceptual Role in Drug Design
-
Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this scaffold can block metabolic hotspots and increase the half-life of a drug.
-
Conformational Constraint: The rigid three-membered ring locks the attached side chains into specific spatial orientations. This reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.
-
Pharmacophore Presentation: The 1,3-aminoalcohol motif is a key feature in many biologically active molecules, including beta-blockers and certain protease inhibitors.[3] This scaffold presents the crucial hydrogen bond donor (NH and OH) and acceptor (N and O) groups in a well-defined geometry.
-
Analogue Synthesis: This compound is structurally related to intermediates used in the synthesis of established drugs. For example, the related molecule [1-[(Benzyloxy)methyl]cyclopropyl]methanol is an impurity or intermediate related to Montelukast, a leukotriene receptor antagonist used to treat asthma.[6][7] This suggests that {1-[(Benzylamino)methyl]cyclopropyl}methanol could serve as a starting point for developing novel antagonists for G-protein coupled receptors or other targets.
Potential Therapeutic Areas
Given its structural features, this scaffold could be explored for developing agents in several areas:
-
Oncology: As a building block for inhibitors of kinases like MET or growth factor receptors such as VEGFR-2.[1]
-
Neuroscience: The conformational rigidity could be exploited to design selective ligands for CNS receptors.
-
Infectious Diseases: The aminodiol structure is a known feature in some HIV protease inhibitors.[3]
Caption: Conceptual links between structural features and drug properties.
Conclusion
{1-[(Benzylamino)methyl]cyclopropyl}methanol represents a synthetically accessible and highly versatile chemical entity. Its unique combination of a metabolically robust and conformationally constrained cyclopropane core with the pharmacologically relevant 1,3-aminoalcohol functionality makes it an attractive starting point for the design of new therapeutic agents. By providing a detailed synthesis plan and outlining its potential applications, this guide serves as a foundational resource for researchers aiming to leverage this promising scaffold in their drug discovery and development programs. The insights into its structure-property relationships underscore its potential to contribute to the next generation of targeted therapies.
References
-
PubChem. {1-[(benzylamino)methyl]cyclopropyl}methanol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Cyclopropylethanol. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non-classical carbenium ion. [Link]
-
Flavor and Extract Manufacturers Association. (1-METHYL-2-(1,2,2-TRIMETHYLBICYCLO[3.1.0]HEX-3-YLMETHYL)CYCLOPROPYL)METHANOL. [Link]
-
PharmaCompass. 1-Cyclopropylmethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
EWG Skin Deep®. What is Cyclopropanemethanol,. [Link]
-
NIST. Cyclopropanemethanol, 1-phenyl-. NIST WebBook. [Link]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]
-
Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]
-
Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Cyclopropylmethanol: Properties, Applications, and Synthesis. [Link]
-
National Institutes of Health. (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - {1-[(benzylamino)methyl]cyclopropyl}methanol (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. [1-[(Benzyloxy)methyl]cyclopropyl]methanol [lgcstandards.com]
- 7. klivon.com [klivon.com]
